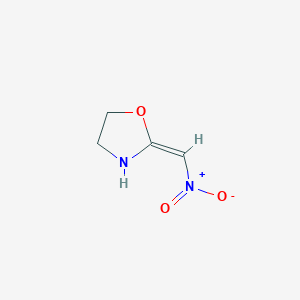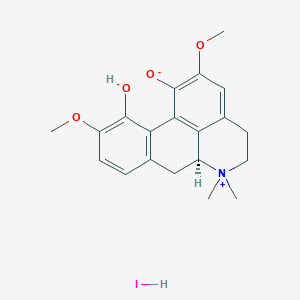
Magnoflorine iodide, (+)-(RG)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnoflorine iodide, (+)-(RG) is a quaternary aporphine alkaloid widely distributed among various plant families such as Magnoliaceae, Menispermaceae, Berberidaceae, and Papaveraceae . This compound exhibits numerous therapeutic properties, including neuropsychopharmacological, anti-anxiety, immunomodulatory, anti-inflammatory, antioxidant, and antifungal activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnoflorine iodide can be isolated from the roots of Berberis cretica L. using counter-current partition chromatography (CPC) . The extraction conditions typically involve an extraction temperature of 80°C, an extraction time of 10 minutes, and three extraction cycles . The compound can also be synthesized using ammonium formate, ammonium acetate, formic acid, acetic acid, and ammonia solutions to increase the formation of sharp and even peaks and reduce elution time .
Industrial Production Methods
Industrial production methods for magnoflorine iodide are not well-documented in the literature. the isolation and purification techniques used in laboratory settings, such as CPC and high-performance liquid chromatography (HPLC), can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Magnoflorine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like iodine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of magnoflorine iodide can yield quinone derivatives, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Magnoflorine iodide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of quaternary alkaloids in various chemical reactions.
Medicine: Explored for its potential therapeutic applications in treating cancer, inflammation, anxiety, and fungal infections
Industry: Utilized in the development of antifungal agents and other pharmaceuticals.
Wirkmechanismus
Magnoflorine iodide exerts its effects through various molecular targets and pathways. It has been shown to inhibit the formation of biofilms by Candida albicans, reduce oxidative stress, and modulate immune responses . The compound also induces apoptosis and cell cycle arrest in cancer cells by affecting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnoflorine chloride: Another quaternary aporphine alkaloid with similar biological activities.
Thalictrine iodide: Shares structural similarities and exhibits antifungal and antioxidant properties.
Uniqueness
Its ability to inhibit biofilm formation and induce apoptosis in cancer cells makes it a promising candidate for further investigation and development .
Eigenschaften
Molekularformel |
C20H24INO4 |
|---|---|
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
(6aS)-11-hydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1-olate;hydroiodide |
InChI |
InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 |
InChI-Schlüssel |
ODRHNGNRVVELAJ-ZOWNYOTGSA-N |
Isomerische SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


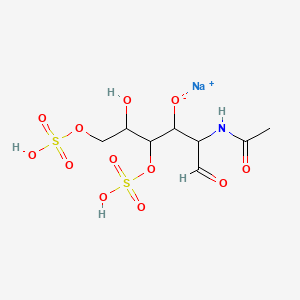
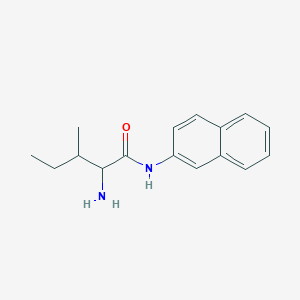
![(3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12322281.png)

![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
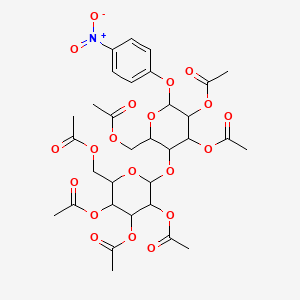
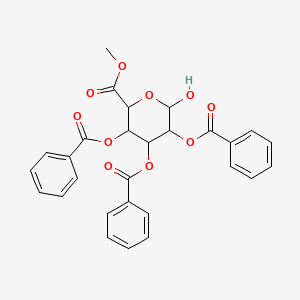
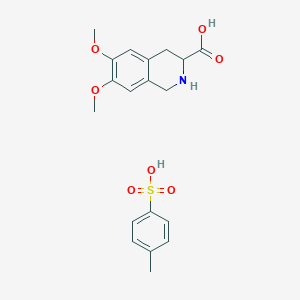

![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
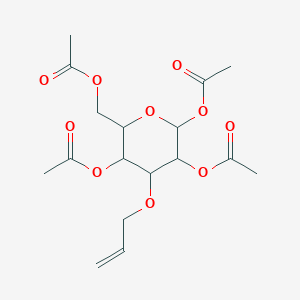
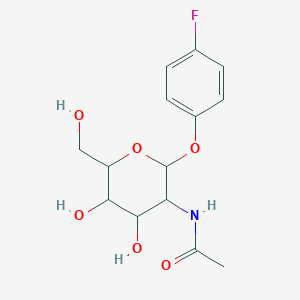
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
